molecular formula C25H25N5O3 B10936631 [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10936631
M. Wt: 443.5 g/mol
InChI Key: MBFRQZWYYSIZDR-UHFFFAOYSA-N
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Description

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone: is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a furan-2-ylcarbonyl group, and a piperazin-1-ylmethanone moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.

    Attachment of the Furan-2-ylcarbonyl Group: This step involves the acylation of the intermediate compound with furan-2-ylcarbonyl chloride in the presence of a base.

    Formation of the Piperazin-1-ylmethanone Moiety: The final step involves the reaction of the intermediate with piperazine and a suitable coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield corresponding carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,3-dimethyl-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
  • [1,3-dimethyl-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone lies in its specific substitution pattern and the presence of the furan-2-ylcarbonyl group. These features impart distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

[4-[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C25H25N5O3/c1-16-6-8-18(9-7-16)20-15-19(22-17(2)27-28(3)23(22)26-20)24(31)29-10-12-30(13-11-29)25(32)21-5-4-14-33-21/h4-9,14-15H,10-13H2,1-3H3

InChI Key

MBFRQZWYYSIZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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